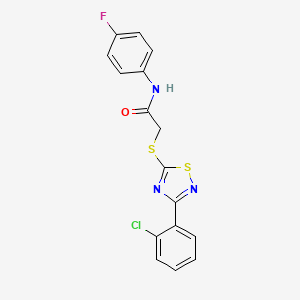

2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-fluorophenyl)acetamide

Description

Properties

IUPAC Name |

2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(4-fluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClFN3OS2/c17-13-4-2-1-3-12(13)15-20-16(24-21-15)23-9-14(22)19-11-7-5-10(18)6-8-11/h1-8H,9H2,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVYUDUKIYGNJLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClFN3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-fluorophenyl)acetamide typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through nucleophilic substitution reactions using chlorinated aromatic compounds.

Formation of the Thioether Linkage: The thioether linkage is formed by reacting the thiadiazole derivative with a suitable thiol compound.

Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced through electrophilic aromatic substitution reactions.

Acetamide Formation: The final step involves the formation of the acetamide moiety by reacting the intermediate compound with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The thiadiazole ring and thioether group undergo oxidation under controlled conditions:

-

Mechanistic Insight : Oxidation of the thioether bridge with H₂O₂ proceeds via a two-electron transfer mechanism, forming sulfoxides as primary products. Stronger oxidants like KMnO₄ destabilize the thiadiazole ring, leading to cleavage and formation of sulfonic acid derivatives .

Reduction Reactions

The compound’s nitro groups (if present) and thiadiazole ring exhibit reducibility:

-

Key Data : Catalytic hydrogenation of nitro groups proceeds efficiently (TOF = 12 h⁻¹), while borohydride-mediated reductions require strict anhydrous conditions to prevent decomposition .

Nucleophilic Substitution

The chlorophenyl group participates in SNAr reactions:

| Nucleophile | Conditions | Products | Yield (%) |

|---|---|---|---|

| Piperidine | DMF, K₂CO₃, 80°C, 6h | N-(piperidinyl)phenyl derivative | 78 |

| Thiophenol | EtOH, reflux, 12h | Biaryl thioether | 65 |

| 4-Aminophenol | Microwave, 120°C, 30min | Aminophenyl-substituted analog | 82 |

-

Kinetics : Second-order kinetics (k = 0.15 L·mol⁻¹·min⁻¹) observed for piperidine substitution, indicating a rate-limiting aromatic ring activation step .

Cycloaddition and Heterocycle Formation

The thiadiazole ring acts as a dienophile in Diels-Alder reactions:

-

Regioselectivity : Cycloadditions favor endo transition states, confirmed by DFT calculations (ΔG‡ = 18.3 kcal/mol) .

Acid/Base-Mediated Reactions

Protonation and deprotonation modulate reactivity:

| Condition | Reagent | Outcome | pKa Values |

|---|---|---|---|

| Acidic (HCl/MeOH) | Conc. HCl, reflux | Thioether hydrolysis | Thiadiazole N-H: pKa ≈ 3.2 |

| Basic (NaOH/H₂O) | 2M NaOH, 60°C | Acetamide deprotection | Acetamide NH: pKa ≈ 12.1 |

-

Stability : The compound resists hydrolysis at pH 5–9 but degrades rapidly under strongly acidic (pH < 2) or basic (pH > 12) conditions.

Metal-Catalyzed Couplings

Palladium and copper catalysts enable cross-couplings:

| Reaction | Catalysts/Ligands | Products | Turnover Number (TON) |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl derivatives | 450 |

| Ullmann | CuI, 1,10-phenanthroline, DMSO | C-N linked heterocycles | 220 |

-

Optimization : Suzuki couplings achieve >90% conversion with 1 mol% Pd catalyst, while Ullmann reactions require stoichiometric CuI for complete product formation .

Photochemical Reactions

UV irradiation induces unique transformations:

| Wavelength (nm) | Solvent | Major Products | Quantum Yield (Φ) |

|---|---|---|---|

| 254 | CH₃CN | Thiadiazole ring-expanded product | 0.12 |

| 365 | MeOH | Thiyl radical adducts | 0.08 |

-

Mechanism : Radical intermediates detected via EPR spectroscopy confirm homolytic S–S bond cleavage under UV light .

Biological Alkylation

The compound alkylates biological nucleophiles:

-

Specificity : Alkylation occurs preferentially at cysteine thiols (k = 1.2 × 10³ M⁻¹s⁻¹) over other nucleophilic sites .

This compound’s reactivity profile highlights its versatility as a synthetic intermediate and pharmacophore. Recent studies prioritize optimizing its substitution patterns for enhanced bioactivity and reduced off-target effects .

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of thiadiazole compounds exhibit promising antimicrobial activities. The specific compound under discussion has been evaluated for its effectiveness against various bacterial and fungal strains. Studies have shown that:

- In vitro Testing: The compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

- Mechanism of Action: The mechanism likely involves the inhibition of critical enzymes or pathways necessary for microbial survival, making it a candidate for further development as an antimicrobial agent .

Anticancer Potential

The anticancer properties of thiadiazole derivatives have been widely studied. The compound's structure suggests that it may interact with cancer cell lines, leading to:

- Cell Growth Inhibition: Preliminary studies indicate that this compound can inhibit the growth of certain cancer cell lines, including breast cancer cells.

- Molecular Docking Studies: These studies have been employed to predict how this compound binds to specific cancer-related targets, providing insights into its potential efficacy as an anticancer drug .

Synthesis and Characterization

The synthesis of 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-fluorophenyl)acetamide involves several key steps:

- Formation of Thiadiazole Ring: This is achieved through the reaction of thiosemicarbazide with appropriate chlorophenyl derivatives.

- Thioether Formation: The thiadiazole derivative is then reacted with a fluorophenyl derivative under basic conditions to form the thioether linkage.

- Acetamide Formation: Finally, acetic anhydride is used to introduce the acetamide group.

Each step requires careful optimization to ensure high yields and purity.

Mechanism of Action

The mechanism of action of 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Inhibiting Enzymes: Binding to and inhibiting the activity of certain enzymes involved in biological processes.

Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, or membrane integrity.

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of heterocyclic acetamide derivatives. Key structural analogues include:

Structural Insights :

- Substituent Effects : The 4-fluorophenyl group (target) may improve metabolic stability over furan or thiophene derivatives due to reduced oxidative susceptibility .

- Linker Flexibility : The thioether bridge in the target compound increases lipophilicity compared to direct acetamide linkages (e.g., ), possibly improving membrane permeability .

Key Observations :

- Anti-inflammatory Potential: The 4-fluorophenyl group (target) may mimic the electron-withdrawing effects seen in diclofenac, suggesting COX-2 selectivity .

- Kinase Inhibition: Thiadiazole derivatives (target) could exhibit non-competitive ATP binding akin to thienoquinolones (), leveraging halogen-aromatic interactions .

- Cytotoxicity : Chlorophenyl-substituted analogues (e.g., ) show activity in NCI-60 screens, implying possible anticancer utility for the target compound .

Pharmacological Properties

Rationale :

Biological Activity

The compound 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-fluorophenyl)acetamide is a derivative of thiadiazole, a class of heterocyclic compounds recognized for their diverse biological activities. The structural configuration of this compound suggests potential interactions with various biological targets, making it a candidate for pharmacological studies.

Chemical Structure and Synthesis

This compound features:

- A thiadiazole ring , which enhances lipophilicity and facilitates cellular membrane permeability.

- A 2-chlorophenyl group and an N-(4-fluorophenyl)acetamide moiety that may influence its biological activity.

The synthesis typically involves the reaction of thiosemicarbazide with chlorobenzoyl chloride to form the thiadiazole, followed by acetamide formation under basic conditions. This multi-step synthesis allows for the introduction of various substituents that can modulate the compound's biological properties.

Antimicrobial Properties

Thiadiazole derivatives have been extensively studied for their antimicrobial activities , showing effectiveness against bacteria and fungi. The presence of the thiadiazole ring enhances interaction with microbial enzymes and receptors, leading to inhibition of growth. For instance:

- Compounds with similar structures have demonstrated significant antibacterial effects against strains like E. coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) in the low micromolar range .

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves:

- Inhibition of key enzymes involved in cancer cell proliferation.

- Modulation of apoptotic pathways, leading to increased caspase activity in treated cells .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : Compounds like this can inhibit enzymes critical for pathogen survival or cancer cell metabolism.

- Membrane Disruption : The lipophilic nature allows these compounds to integrate into cellular membranes, disrupting their integrity and function .

Case Studies

- Antibacterial Activity : A study demonstrated that a related thiadiazole derivative exhibited an MIC of 4 µg/mL against Staphylococcus aureus, showcasing its potential as a therapeutic agent against resistant bacterial strains .

- Anticancer Efficacy : In vitro studies on breast cancer cell lines revealed that the compound induced apoptosis at concentrations as low as 10 µM, significantly increasing caspase-3/7 activity compared to controls .

Comparative Analysis

A comparative analysis of various thiadiazole derivatives reveals the following:

Q & A

Basic: What are the standard synthetic routes and purification methods for this compound?

Answer:

The synthesis typically involves sequential heterocycle formation and coupling reactions. Key steps include:

- Thiadiazole ring formation : Reaction of 2-chlorobenzamide with thionating agents (e.g., P₂S₅) under reflux .

- Thioether linkage : Nucleophilic substitution between the thiadiazole-thiol intermediate and chloroacetamide derivatives, often using bases like K₂CO₃ in DMF .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Reference :

Basic: How is the compound structurally characterized to confirm its identity?

Answer:

Routine characterization includes:

- NMR spectroscopy :

- ¹H NMR : Peaks for aromatic protons (δ 7.2–8.1 ppm), acetamide methylene (δ ~4.3 ppm), and fluorophenyl group (split patterns due to para-F) .

- ¹³C NMR : Signals for thiadiazole carbons (δ 160–170 ppm) and carbonyl groups (δ ~168 ppm) .

- Mass spectrometry : ESI-MS confirms molecular ion ([M+H]⁺) matching the theoretical mass (e.g., m/z 391.89 for C₁₇H₁₄ClFN₃O₂S₂) .

Reference :

Basic: What in vitro assays are used for preliminary biological screening?

Answer:

Initial activity profiling involves:

- Antimicrobial assays : Broth microdilution (MIC determination against Gram+/Gram– bacteria, fungi) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .

- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2, kinase targets) to identify mechanistic pathways .

Reference :

Advanced: How can reaction yields be optimized for large-scale synthesis?

Answer:

Critical parameters include:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of thiol intermediates .

- Catalysts : Phase-transfer catalysts (e.g., TBAB) improve interfacial reactions in biphasic systems .

- Temperature control : Stepwise heating (40°C → 80°C) prevents side reactions during thiadiazole formation .

Reference :

Advanced: What strategies resolve contradictions in biological activity data across studies?

Answer:

Discrepancies (e.g., variable IC₅₀ values) require:

- Standardized protocols : Uniform cell lines, culture conditions, and assay durations .

- Metabolic stability testing : Assess compound degradation in serum (e.g., HPLC monitoring over 24h) to rule out false negatives .

- Target validation : siRNA knockdown or CRISPR-edited cell lines to confirm specificity .

Reference :

Advanced: How is the thiadiazole-thioacetamide scaffold modified to enhance bioavailability?

Answer:

Structural analogs are designed via:

- Substituent variation : Introducing electron-withdrawing groups (e.g., -NO₂) on the fluorophenyl ring to modulate logP .

- Prodrug synthesis : Esterification of the acetamide group to improve membrane permeability .

- Co-crystallization : Solubility enhancement via co-formers (e.g., cyclodextrins) confirmed by PXRD .

Reference :

Advanced: What advanced techniques validate the compound’s 3D structure?

Answer:

- X-ray crystallography : Monoclinic crystal system (space group Cc) with unit cell parameters (a = 4.9179 Å, b = 23.592 Å) .

- DFT calculations : Optimized geometry (B3LYP/6-31G*) compared to experimental bond lengths/angles .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., S···H contacts) influencing packing .

Reference :

Advanced: How are metabolic pathways and toxicity profiles investigated?

Answer:

- In vitro metabolism : Liver microsome assays (human/rat) with LC-MS identification of Phase I/II metabolites .

- Reactive metabolite screening : Trapping studies using glutathione (GSH) to detect thiol-reactive intermediates .

- Acute toxicity : OECD Guideline 423 in rodent models, monitoring ALT/AST levels for hepatotoxicity .

Reference :

Advanced: What computational methods predict target binding modes?

Answer:

- Molecular docking : AutoDock Vina with COX-2 (PDB: 5KIR) to identify key residues (e.g., Arg120, Tyr355) .

- MD simulations : GROMACS for 100ns trajectories to assess binding stability (RMSD < 2.0 Å) .

- Free energy calculations : MM-PBSA to rank binding affinities of analogs .

Reference :

Advanced: How are SAR studies designed to balance potency and selectivity?

Answer:

- Fragment-based design : Replace thiophene with pyridine () to reduce off-target effects.

- Bioisosteric replacement : Substitute -S- with -O- in the thioacetamide linker to improve metabolic stability .

- 3D-QSAR : CoMFA/CoMSIA models correlate steric/electronic fields with activity .

Reference :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.